3-fluoro-N-(1-methylbutyl)benzamide
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Overview
Description
3-fluoro-N-(1-methylbutyl)benzamide is an organic compound that belongs to the class of benzamides. It is commonly used in scientific research for its unique properties.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(1-methylbutyl)benzamide involves the inhibition of FAAH. FAAH is responsible for the breakdown of endocannabinoids, which are natural compounds that bind to cannabinoid receptors in the body. Inhibition of FAAH leads to an increase in endocannabinoid levels, which has been shown to have therapeutic effects in various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of FAAH. Inhibition of FAAH leads to an increase in endocannabinoid levels, which has been shown to have therapeutic effects in various diseases, including pain, inflammation, anxiety, and depression.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-fluoro-N-(1-methylbutyl)benzamide in lab experiments is its specificity towards FAAH. This specificity allows for the selective inhibition of FAAH without affecting other enzymes or pathways. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the use of 3-fluoro-N-(1-methylbutyl)benzamide in scientific research. One direction is the development of more potent and selective inhibitors of FAAH. Another direction is the investigation of the therapeutic potential of FAAH inhibitors in various diseases, including pain, inflammation, anxiety, and depression. Additionally, the use of this compound in combination with other drugs or therapies could lead to more effective treatments for various diseases.
Synthesis Methods
The synthesis of 3-fluoro-N-(1-methylbutyl)benzamide can be achieved through various methods. One of the commonly used methods is the reaction of 3-fluoroaniline with 1-methylbutyl chloroformate in the presence of a base. This reaction results in the formation of this compound with a yield of approximately 70%.
Scientific Research Applications
3-fluoro-N-(1-methylbutyl)benzamide is widely used in scientific research for its unique properties. It has been found to be a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are natural compounds that bind to cannabinoid receptors in the body. Inhibition of FAAH leads to an increase in endocannabinoid levels, which has been shown to have therapeutic effects in various diseases.
properties
IUPAC Name |
3-fluoro-N-pentan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c1-3-5-9(2)14-12(15)10-6-4-7-11(13)8-10/h4,6-9H,3,5H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFXSLZCTHGXQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1=CC(=CC=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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